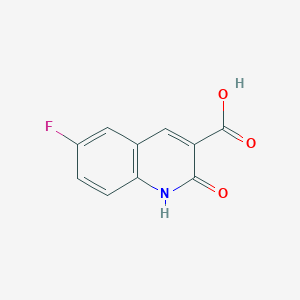

6-fluoro-2-hydroxyquinoline-3-carboxylic acid

Description

Significance of the Quinolone Carboxylic Acid Scaffold in Contemporary Medicinal Chemistry Research

The quinolone carboxylic acid motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing a wide array of biologically active compounds. nih.govconsensus.appingentaconnect.com First introduced clinically in 1962, derivatives of 4-quinolone-3-carboxylic acid became prominent as antibacterial agents. nih.govconsensus.app This initial success paved the way for extensive research, revealing that the quinolone framework is not limited to antimicrobial applications but possesses a broad spectrum of pharmacological potential. researchgate.netmdpi.com

In contemporary drug discovery, the quinolone scaffold is exploited for its capacity to interact with diverse biological targets. ingentaconnect.com This has led to the development of quinolone derivatives with activities extending beyond their classical antibacterial role. Researchers have successfully designed and synthesized quinolone-based compounds with potent antitumor, antiviral (specifically as HIV-1 integrase inhibitors), and cannabinoid receptor modulating activities. nih.govconsensus.appnih.gov The heterocyclic quinolone group has demonstrated effectiveness as an anticancer, anxiolytic, and anti-ischemic agent. researchgate.net Its synthetic accessibility and the presence of multiple points for functionalization make it an attractive starting point for creating combinatorial libraries, which accelerates the discovery of new therapeutic leads. nih.govingentaconnect.com The inherent drug-like properties of the scaffold often contribute to favorable pharmacokinetic profiles in the resulting derivatives. ingentaconnect.com

The following table summarizes the diverse biological activities associated with the quinolone carboxylic acid scaffold, highlighting its multipotent nature in medicinal chemistry.

| Biological Activity | Therapeutic Area | Reference |

| Antibacterial | Infectious Diseases | nih.govresearchgate.netptfarm.pl |

| Antitumor / Anticancer | Oncology | nih.govconsensus.appnih.gov |

| Anti-HIV (Integrase Inhibition) | Virology | nih.govconsensus.app |

| Cannabinoid Receptor Modulation | Neurology / Immunology | nih.govconsensus.app |

| Antitubercular | Infectious Diseases | ingentaconnect.comresearchgate.net |

| Antimalarial | Infectious Diseases | researchgate.net |

| Anti-HCV | Virology | mdpi.com |

Historical Trajectory and Evolution of Fluoroquinoline and Hydroxyquinoline Research

The history of quinolone research is a story of systematic structural modification leading to profound improvements in potency and spectrum of activity. The journey began with the discovery of nalidixic acid in 1962, a byproduct from the synthesis of the antimalarial drug chloroquine. ptfarm.plinfectweb.com This first-generation quinolone had a limited spectrum, primarily effective against Gram-negative enteric bacilli. infectweb.com

A pivotal breakthrough occurred in the 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones. infectweb.comacs.org Norfloxacin, developed in 1978, was the first 6-fluorinated quinolone and demonstrated a longer half-life and significantly improved activity against Gram-negative bacteria compared to its predecessors. acs.orgnih.govoup.com This innovation was quickly followed by ciprofloxacin (B1669076) in the 1980s, which offered high activity against a wide range of Gram-negative pathogens and good-to-moderate activity against Gram-positive species. infectweb.comnih.gov Subsequent generations, often called "respiratory quinolones" like levofloxacin (B1675101) and moxifloxacin, further expanded the spectrum to include enhanced activity against Gram-positive cocci (particularly pneumococci) and atypical pathogens. infectweb.comnih.govoup.com

Parallel to the development of quinolone antibacterials, hydroxyquinolines have their own distinct and extensive research history. 8-Hydroxyquinoline (B1678124) (also known as oxine) was first synthesized in 1880. wikipedia.org Its derivatives have been explored for a vast range of applications due to their potent metal-chelating properties. rroij.comnih.govresearchgate.net This characteristic has been leveraged to develop agents with antiseptic, disinfectant, and pesticide properties. wikipedia.org In medicinal chemistry, the 8-hydroxyquinoline scaffold has been a focus for developing drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for creating novel anticancer, antifungal, and anti-HIV agents. nih.govnih.govresearchgate.net The interest in this scaffold has grown substantially over the last two decades, cementing its status as another privileged structure in drug discovery. researchgate.netnih.gov

The table below outlines key milestones in the development of quinolone-based compounds.

| Year | Compound/Class | Key Development | Reference |

| 1880 | 8-Hydroxyquinoline | First synthesis of the core hydroxyquinoline structure. | wikipedia.org |

| 1962 | Nalidixic Acid | Discovery of the first clinically used quinolone antibacterial. | ptfarm.plinfectweb.com |

| 1978 | Norfloxacin | Development of the first 6-fluorinated quinolone, marking a significant improvement in antibacterial potency. | acs.orgoup.com |

| 1980s | Ciprofloxacin | Market introduction of a highly successful fluoroquinolone with a broad spectrum of activity. | infectweb.comnih.gov |

| 1990s | Levofloxacin, Moxifloxacin | Emergence of "respiratory quinolones" with enhanced activity against Gram-positive and atypical pathogens. | infectweb.com |

Rationale for Focused Academic Investigation of 6-Fluoro-2-hydroxyquinoline-3-carboxylic Acid and its Analogs

The focused investigation of this compound stems from a rational drug design strategy that seeks to merge the advantageous structural features of both fluoroquinolones and hydroxyquinolines. This specific molecule serves as a valuable chemical intermediate and a target compound for exploring new biological activities.

The rationale for its study can be broken down into several key points:

Hybrid Scaffold Exploration: The structure combines the 6-fluoro substitution, known to be crucial for the potent broad-spectrum activity of fluoroquinolone antibiotics, with a hydroxyquinoline core. mdpi.comresearchgate.net Researchers investigate such hybrid molecules to determine if they exhibit novel or synergistic pharmacological profiles, potentially overcoming the limitations of existing drugs.

Precursor for Novel Antibiotics: The development of efficient synthetic routes to 3-carboxy-6-fluoro-hydroxyquinoline derivatives is of great importance because these compounds are key precursors that can be readily converted into corresponding 4-quinolones, the core structure of most fluoroquinolone antibiotics. mdpi.com By studying the 2-hydroxy isomer, chemists explore alternative synthetic pathways and the potential for creating structurally novel quinolone agents.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound allows for detailed SAR studies. By modifying different positions on the quinoline (B57606) ring, researchers can systematically probe how specific functional groups influence biological activity, such as antimicrobial potency. For example, studies on related 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have shown that substitutions at the N-1 and C-7 positions dramatically impact the antibacterial and antifungal spectrum. researchgate.netnih.gov

In essence, this compound represents a key building block and a molecular template. Its academic investigation is driven by the goal of expanding the chemical toolbox for medicinal chemists, enabling the synthesis of new generations of quinolone-based therapeutic agents with potentially improved efficacy and novel biological applications.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHROTQIETDGGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Chemical Transformations

Strategic Syntheses of the 6-Fluoro-2-hydroxyquinoline-3-carboxylic Acid Core

The construction of the fundamental quinolone ring is a critical step, governed by strategies that balance yield, purity, and increasingly, environmental considerations.

Classical and Green Chemistry Approaches in Quinolone Synthesis

Classical methods for quinolone synthesis have been well-established for decades. A prominent example is a variation of the Gould-Jacobs reaction, which typically begins with an aniline (B41778) derivative. For instance, the synthesis can start from a substituted aniline like 3-chloro-4-fluoroaniline, which is reacted with diethyl-ethoxymethylenemalonate (DEEM). This initial reaction forms an intermediate, diethyl-N-(3-chloro-4-fluoro-phenyl)aminomethylene-malonate. researchgate.net The subsequent step involves a thermally induced cyclization to form the quinoline (B57606) ring. The resulting ethyl-7-chloro-6-fluoro-4-hydroxy-quinoline-3-carboxylate is then processed through further steps to yield the desired core structure. researchgate.net These classical syntheses often require high temperatures and extended reaction times.

In response to the environmental impact of such methods, green chemistry principles are increasingly being integrated into quinolone synthesis. This involves the use of more environmentally benign solvents, reducing energy consumption, and minimizing waste. For example, employing eco-friendly solvents like ethanol (B145695) can significantly improve the sustainability of the process. researchgate.net Furthermore, the development of biocatalytic methods for related transformations, such as ester synthesis, points towards a future of more sustainable chemical production in this field. rsc.org

Microwave-Assisted and Metal-Catalyzed Cyclization Protocols

Modern synthetic protocols have introduced advanced techniques to overcome the limitations of classical methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of fluoroquinolone derivatives. derpharmachemica.comrsc.org The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher purity products. derpharmachemica.comjmpas.com This technique is particularly effective for the cyclization step in quinolone synthesis, providing a significant advantage in terms of energy efficiency and throughput. researchgate.net

While thermal cyclization, often conducted at high temperatures in solvents like diphenyl ether, represents a common approach, metal-catalyzed protocols are also utilized in the synthesis of heterocyclic systems. mdpi.com The cyclization can be viewed as an intramolecular electrophilic substitution, akin to a Friedel-Crafts reaction, which under certain conditions can be facilitated by catalysts. mdpi.com Although high-temperature thermal methods are prevalent for this specific quinolone core, the broader field of heterocyclic chemistry extensively uses metal catalysts to achieve similar transformations under milder conditions.

| Synthesis Protocol | Key Features | Typical Conditions | Advantages |

| Classical (Gould-Jacobs) | Multi-step; thermal cyclization | High temperature (e.g., >200°C), often in diphenyl ether | Well-established, reliable |

| Microwave-Assisted | Use of microwave irradiation | Sealed vessel, specific wattage (e.g., 100W), 5-15 minutes | Rapid reaction times, increased yields, energy efficient derpharmachemica.com |

| Metal-Catalyzed | Use of a metal catalyst (e.g., Pd, Cu) | Milder conditions compared to thermal methods | High selectivity, functional group tolerance (in related systems) |

Utilization of Key Precursors and Building Blocks in Multi-Step Syntheses

Commonly employed building blocks include:

Substituted Anilines: Fluorinated anilines, such as 4-fluoroaniline (B128567) or 3-chloro-4-fluoroaniline, are critical precursors that introduce the fluorine atom at the desired position on the benzene (B151609) ring portion of the quinolone. researchgate.net

Malonic Acid Derivatives: Diethyl malonate, dimethyl malonate, or diethyl-ethoxymethylenemalonate serve as the source for the carbons that will form the pyridine (B92270) ring, including the C2, C3 (with its carboxylic acid), and C4 atoms. researchgate.netmdpi.com

A typical synthetic sequence involves the condensation of the aniline derivative with the malonate derivative, followed by an intramolecular cyclization to construct the bicyclic quinolone system. researchgate.net The availability of a vast array of such precursors from commercial suppliers allows for the synthesis of a diverse range of quinolone analogues for further investigation. enamine.netenamine.net

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its functional groups—the carboxylic acid and the hydroxyl group—provide reactive handles for further chemical modification. These derivatizations are crucial for modulating the properties of the molecule.

Transformations Involving the Carboxylic Acid Moiety (e.g., Esterification, Hydrazide Formation, Bioisosteric Replacements)

The carboxylic acid at the C-3 position is a key site for structural modifications.

Esterification: The conversion of the carboxylic acid to an ester is a common and straightforward transformation. This is typically achieved through Fischer esterification, reacting the acid with an alcohol (e.g., ethanol, methanol) under acidic catalysis. rug.nlprepchem.com This modification can alter the solubility and pharmacokinetic profile of the parent compound.

Hydrazide Formation: The carboxylic acid or its corresponding ester can be readily converted into a hydrazide by reaction with hydrazine (B178648) hydrate. rjptonline.org This reaction is often carried out in a solvent like ethanol. rjptonline.org The resulting hydrazide moiety introduces new hydrogen bonding capabilities and serves as a versatile intermediate for the synthesis of more complex derivatives, such as hydrazones. researchgate.nethygeiajournal.com

Bioisosteric Replacements: In medicinal chemistry, it is often desirable to replace a carboxylic acid group with a bioisostere to improve properties like cell permeability, metabolic stability, or target binding affinity. enamine.net A bioisostere is a functional group that mimics the physicochemical properties of the original group. nih.gov Common bioisosteres for carboxylic acids include:

Tetrazoles: With a pKa similar to carboxylic acids, the 1H-tetrazole ring is one of the most widely used replacements. drughunter.com

Acyl Sulfonamides: These groups are also acidic and can effectively mimic the hydrogen bonding interactions of a carboxylic acid. nih.gov

Hydroxyisoxazoles and other acidic heterocycles: A variety of five-membered heterocyclic rings with acidic protons are employed as carboxylic acid surrogates. nih.govcambridgemedchemconsulting.com

| Transformation | Reagents/Conditions | Product Functional Group | Purpose |

| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Modify solubility, prodrug strategies |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | Hydrazide (-CONHNH₂) | Introduce new H-bonding, synthetic intermediate rjptonline.org |

| Bioisosteric Replacement | Multi-step synthesis | Tetrazole, Acyl Sulfonamide, etc. | Improve physicochemical and pharmacokinetic properties drughunter.com |

Chemical Modifications of the Hydroxyl Group

The hydroxyl group at the C-2 position of the quinoline ring exhibits characteristic reactivity. It is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with their keto form, 2-quinolones (or more accurately, quinolin-2(1H)-ones). This keto-enol tautomerism is a defining chemical feature and influences the reactivity of this position. ulisboa.pt

Direct chemical modifications can be targeted at the oxygen atom. These include:

O-Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of 2-alkoxyquinolines. This transformation alters the electronic and steric properties of the ring system.

Tosylation: The hydroxyl group can be converted to a tosylate, a good leaving group, by reacting it with tosyl chloride. nih.gov This functionalization activates the position for subsequent nucleophilic substitution reactions.

The ability to selectively modify the hydroxyl group, even in the presence of the carboxylic acid, allows for the synthesis of a wide range of derivatives for further study. nih.gov

Strategic Substitutions at the Quinolone Ring System (e.g., C-7, C-2 positions)

The functionalization of the quinolone ring is crucial for modulating the physicochemical and pharmacological properties of the resulting compounds. Strategic substitutions at various positions, notably C-7 and C-2, have been extensively explored to enhance biological activity and target specificity.

C-7 Position Substitutions

The C-7 position of the quinolone ring is a primary site for modification, significantly influencing the spectrum and potency of antibacterial agents derived from this scaffold. A variety of substituents, particularly nitrogen-containing heterocycles, have been introduced at this position. The synthesis of such derivatives often involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the C-7 position of a precursor like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have been synthesized and characterized. nih.govresearchgate.net These studies highlight the versatility of the C-7 position for introducing diverse functionalities. The general synthetic approach involves the reaction of a 7-halo-6-fluoroquinolone precursor with a desired amine.

Table 1: Examples of C-7 Substituted 6-Fluoroquinolone Derivatives

| Precursor | Reagent | C-7 Substituent | Reference |

| 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 2,5-Dioxo-piperazine | 7-(2,5-dioxo-piperazin-1-yl) | nih.gov |

| 1-Benzyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 2,5-Dioxo-3,6-dimethyl-piperazine | 7-(2,5-dioxo-3,6-dimethyl-piperazin-1-yl) | researchgate.net |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine (B1678402) | 7-(Piperazin-1-yl) | nih.gov |

| Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Various cyclic amines | 7-(Cyclic amino) | researchgate.net |

These examples, while based on the 4-oxo-quinoline scaffold, provide valuable insights into the types of substitutions that are synthetically feasible and biologically relevant for the broader class of 6-fluoroquinolones. The introduction of these C-7 substituents has been shown to be a key factor in improving the antibacterial spectrum and efficacy of these compounds. nih.govresearchgate.net

C-2 Position Substitutions

Strategic substitutions at the C-2 position of the quinolone ring, while less common than at C-7, offer another avenue for structural diversification and modulation of activity. The 2-hydroxy group of the target molecule exists in tautomeric equilibrium with the 2-oxo form, which can influence its reactivity.

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been reported, providing a platform for further functionalization. mdpi.com One approach involves the condensation of 2-aminobenzaldehyde (B1207257) with diethyl malonate, followed by hydrolysis to yield the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. mdpi.com This core can then be subjected to various substitution reactions. While specific examples of strategic substitutions at the C-2 position of this compound are not extensively documented in the provided literature, the general principles of heterocyclic chemistry suggest that this position could be targeted for modification to fine-tune the electronic and steric properties of the molecule.

Elucidation of Reaction Mechanisms and Pathway Optimization

The efficient synthesis of this compound and its derivatives relies on a thorough understanding of the underlying reaction mechanisms and the optimization of reaction conditions. The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinoline core. wikipedia.orgwikipedia.orgquimicaorganica.org

The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction provides a powerful method for the preparation of 4-hydroxyquinoline (B1666331) derivatives, which are structurally related to the target 2-hydroxyquinoline (B72897). wikipedia.org The mechanism can be summarized in the following key steps:

Condensation: The reaction commences with the condensation of an aniline derivative (e.g., 4-fluoroaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the amine nitrogen followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate. wikipedia.orgwikipedia.org

Cyclization: The intermediate then undergoes a thermal 6-electron cyclization. This intramolecular reaction leads to the formation of the quinoline ring system. wikipedia.org

Tautomerization: The initially formed cyclization product exists in equilibrium between its enol and keto forms. For 4-hydroxyquinolines, the 4-oxo tautomer is predominant. wikipedia.org

Saponification and Decarboxylation (optional): Subsequent hydrolysis (saponification) of the ester group at the C-3 position yields the corresponding carboxylic acid. If desired, decarboxylation can be achieved by heating to remove the C-3 carboxylic acid group. wikipedia.org

This mechanistic pathway highlights the key transformations involved in constructing the fundamental quinoline scaffold.

Pathway Optimization

Optimization of the synthetic pathway is critical for achieving high yields and purity of the final product. Key parameters that are often optimized include reaction temperature, time, solvent, and the choice of catalyst or reagents.

For the Gould-Jacobs reaction, temperature is a critical factor. The cyclization step typically requires high temperatures to proceed efficiently. ablelab.eu Microwave-assisted synthesis has emerged as a valuable technique to accelerate this reaction, often leading to improved yields and significantly shorter reaction times compared to conventional heating methods. ablelab.eu

Table 2: Optimization Parameters for Quinolone Synthesis via Gould-Jacobs Reaction

| Parameter | Condition | Rationale | Reference |

| Temperature | High temperatures (e.g., 250-300 °C) | To promote the intramolecular cyclization step. | ablelab.eu |

| Heating Method | Microwave irradiation | To reduce reaction times and potentially improve yields. | ablelab.eu |

| Solvent | Solvent-free or high-boiling solvents | To achieve the necessary high reaction temperatures. | ablelab.eu |

| Reaction Time | Optimized for specific substrates | To maximize product formation and minimize degradation. | ablelab.eu |

The optimization process requires a careful balance of these parameters to drive the reaction to completion while minimizing the formation of byproducts. A thorough investigation of the reaction kinetics and thermodynamics can aid in identifying the optimal conditions for the synthesis of this compound and its derivatives. d-nb.info

Comprehensive Physicochemical Characterization and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

A definitive structural assignment of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid requires a multi-faceted approach, employing various spectroscopic methods to probe its molecular framework, functional groups, and electronic properties. While specific experimental data for this exact compound are not extensively available in published literature, its characterization can be inferred from the well-established principles of spectroscopy and data from closely related quinolone structures.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Assignments and Tautomeric Studies

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR would provide a complete picture of its structure in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The protons on the benzene (B151609) ring (at positions 5, 7, and 8) would appear as multiplets, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom at position 6. The proton at position 4 would likely appear as a singlet in the aromatic region. Additionally, highly deshielded signals for the carboxylic acid proton (typically >10 ppm) and the hydroxyl proton are anticipated. The position and broadness of the hydroxyl and carboxylic acid proton signals can be sensitive to solvent, concentration, and temperature, and can provide insights into hydrogen bonding and tautomeric equilibria.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 160-180 ppm). The carbon atom attached to the fluorine (C6) would exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other aromatic carbons would be consistent with a substituted quinoline ring.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift would be indicative of the hybridization and participation of the nitrogen lone pair in the aromatic system or in hydrogen bonding.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. A single resonance would be expected for the fluorine atom at the C6 position. The chemical shift of this signal provides a sensitive probe of the electronic environment on the benzene portion of the quinoline ring.

Tautomeric studies using NMR would involve observing changes in the spectra under different conditions (e.g., solvent polarity, temperature) to identify the presence of both the 2-hydroxy (enol) and the 2-oxo (keto) forms and to determine their relative populations.

Table 1: Predicted NMR Spectroscopic Features for this compound Note: Specific chemical shifts (δ) and coupling constants (J) require experimental determination and are not available in the cited literature.

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity & Coupling | Key Structural Information |

| ¹H | 7.0 - 9.0 | Multiplets, Doublets, Singlet | Aromatic proton environments, C-H connectivity |

| > 10 | Broad Singlet | Carboxylic acid proton (COOH) | |

| Variable | Broad Singlet | Hydroxyl proton (OH) or Amide proton (NH) in keto form | |

| ¹³C | 160 - 180 | Singlet | Carboxylic acid carbonyl (COOH) |

| 100 - 160 | Doublet (due to C-F coupling) | Carbon attached to fluorine (C6) | |

| 100 - 160 | Singlets, Doublets | Other aromatic and quinoline carbons | |

| ¹⁹F | -100 to -140 | Singlet or Multiplet | Electronic environment of the fluorine atom |

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational (Infrared) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule's functional groups. For this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid would likely appear as a strong, sharp band around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region. A C-F stretching vibration is expected in the 1000-1300 cm⁻¹ region. The presence of a broad O-H or N-H stretching band can also give clues about the predominant tautomeric form in the solid state.

Electronic (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is expected to give rise to strong absorptions in the UV region. Multiple absorption bands corresponding to π→π* transitions are anticipated. The exact position of the absorption maxima (λmax) would be influenced by the substituents (fluoro, hydroxyl, and carboxylic acid groups) and the solvent used for the analysis.

High-Resolution Mass Spectrometry (MS) and Related Techniques (ESI-MS, LC/MS) for Molecular Formula Confirmation and Species Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₆FNO₃, corresponding to a monoisotopic mass of approximately 207.0332 u. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm), thus confirming the molecular formula.

Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC/MS), would be suitable for analyzing this compound. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 208.04 would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 206.03 would likely be the base peak. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing characteristic losses, such as the loss of H₂O or CO₂ from the parent ion.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

A successful crystallographic analysis of this compound would definitively establish its solid-state tautomeric form (enol vs. keto), confirm the connectivity of the atoms, and reveal how the molecules pack in the crystal lattice. For instance, it would likely show extensive hydrogen bonding networks involving the carboxylic acid and the hydroxy/oxo groups. Currently, there are no published crystal structures available for this specific compound in the Cambridge Structural Database.

Investigation of Tautomerism and Zwitterionic Forms

Quinolines with a hydroxyl group at the 2- or 4-position are known to exist in equilibrium with their corresponding keto tautomers, known as quinolones.

Equilibrium Studies of Enol-Keto Tautomerism in Solution and Solid State

The compound this compound can exist in equilibrium with its tautomer, 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This represents an enol-keto tautomerism. libretexts.orgmasterorganicchemistry.com

Enol form: this compound

Keto form: 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

The position of this equilibrium can be influenced by several factors, including the physical state (solid vs. solution), solvent polarity, and temperature. masterorganicchemistry.com In many related 2-hydroxyquinoline (B72897) systems, the keto form is significantly more stable and is the predominant species. nih.gov

In solution, the equilibrium can be studied quantitatively using NMR spectroscopy by integrating the signals corresponding to each tautomer. UV-Vis spectroscopy can also be employed, as the two tautomers would have different chromophores and thus distinct absorption spectra. In the solid state, IR spectroscopy and single-crystal X-ray diffraction would be the definitive methods to identify the dominant or exclusive tautomeric form. While the existence of this tautomeric equilibrium is highly probable for this molecule, specific experimental studies determining the equilibrium constant in various conditions have not been found in the reviewed literature.

Theoretical Chemistry and Computational Modeling in Drug Discovery and Design

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the optimized geometry and electronic properties of molecules like 6-fluoro-2-hydroxyquinoline-3-carboxylic acid with high accuracy.

Through DFT calculations, a precise, low-energy three-dimensional structure of this compound can be determined. This process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. From this optimized structure, key electronic parameters are derived, which dictate the molecule's reactivity and interaction capabilities.

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions. While specific DFT studies on this compound are not extensively detailed in publicly available literature, general findings for related quinoline (B57606) derivatives indicate that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the quinoline ring. For instance, electron-withdrawing groups like fluorine can lower both HOMO and LUMO energy levels.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

DFT is also employed to map the energetic landscapes of potential reaction pathways in which this compound might participate. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the kinetic feasibility of a reaction. For a molecule with multiple reactive sites, such as the hydroxyl and carboxylic acid groups, DFT can help predict which pathways are energetically more favorable, for example, in metabolic transformations or in the mechanism of action at a target active site.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions in a simulated environment, such as in aqueous solution or bound to a protein.

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (carbonyl and quinoline nitrogen atoms) in this compound makes it a prime candidate for forming hydrogen bonds. MD simulations can track the formation and breaking of these bonds with surrounding water molecules or with residues in a protein binding pocket. Furthermore, these simulations can be used to investigate the mechanisms of proton transfer, a fundamental process in many enzymatic reactions and in determining the acid-base properties of a drug. Studies on similar hydroxyquinoline compounds have revealed the importance of solvent bridges in facilitating long-range proton transfer between the hydroxyl group and the quinoline nitrogen.

Table 2: Illustrative Conformational Dihedral Angles for this compound from MD Simulations (Note: This data is representative and not from a specific study on the title compound.)

| Dihedral Angle | Description | Predominant Angle (degrees) |

| O=C-C-C | Carboxylic acid orientation relative to the quinoline ring | ~25° |

| C-C-O-H | Hydroxyl group orientation on the carboxylic acid | ~180° |

Advanced Electronic Structure Analysis

Beyond HOMO and LUMO analysis, a deeper dive into the electronic structure can be achieved through methods like Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (MEP). NBO analysis provides information on charge distribution and delocalization of electron density within the molecule, highlighting key intramolecular interactions that contribute to its stability. The MEP map visually represents the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups and the quinoline nitrogen, indicating these as sites for favorable interactions with positively charged species or hydrogen bond donors.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a pivotal tool for characterizing the nature of chemical bonds and non-covalent interactions within a molecule. By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) and provide quantitative measures of the bond's strength and character.

Natural Bond Orbital (NBO) and Symmetry-Adapted Perturbation Theory (SAPT) Applications

Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT) offer complementary perspectives on the interactions governing molecular structure and stability.

NBO analysis delves into the donor-acceptor interactions within a molecule, providing a quantitative measure of their energetic significance. In the context of quinolone carboxylic acid derivatives, NBO is particularly useful for dissecting the intramolecular hydrogen bond. It quantifies the stabilization energy arising from the interaction between the lone pair of the acceptor oxygen atom and the antibonding orbital of the donor hydroxyl group. This analysis can reveal how the electronic environment, including the presence of substituents like the fluorine atom, modulates the strength of this crucial hydrogen bond.

SAPT is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. This approach is invaluable for understanding the nature of intermolecular forces that govern how a drug molecule interacts with its biological target or how molecules self-assemble in a crystalline state. For dimers of quinolone carboxylic acid derivatives, SAPT analyses have highlighted the decisive role of dispersive forces in their intermolecular interactions. This understanding is critical for predicting crystal packing and for designing molecules with optimal binding affinities.

While detailed NBO and SAPT energy decomposition tables for this compound are not specifically reported in the available literature, the established application of these methods to the broader class of quinolone derivatives underscores their importance in elucidating the forces that dictate molecular behavior.

In Silico Approaches to Molecular Recognition and Intermolecular Interactions

Computational methods are indispensable for predicting and analyzing how a drug molecule recognizes and interacts with its biological targets. These in silico approaches guide the design of molecules with improved binding affinity and selectivity.

Molecular Docking Simulations with Established and Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For fluoroquinolone derivatives, including this compound, the primary established biological targets are bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Docking studies on various fluoroquinolone derivatives have consistently shown that the carboxylic acid and ketone moieties are crucial for binding to the active site of these enzymes, often through interactions with amino acid residues and magnesium ions. The 6-fluoro substituent has been shown to enhance the activity, and docking simulations can help to elucidate the specific interactions that contribute to this enhancement.

While specific docking scores for this compound against various targets are not detailed in the available literature, the general binding modes and key interactions for the fluoroquinolone class are well-established. Human topoisomerase II is another potential target, and docking studies are used to assess the selectivity of these compounds, which is a critical aspect of drug design to minimize off-target effects.

Below is an interactive table summarizing representative docking scores for various fluoroquinolones against common bacterial targets, illustrating the range of binding affinities observed in this class of compounds.

| Fluoroquinolone Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Ciprofloxacin (B1669076) | E. coli DNA Gyrase B | 5L3J | -8.5 |

| Moxifloxacin | S. aureus DNA Gyrase | 2XCT | -9.2 |

| Levofloxacin (B1675101) | S. pneumoniae Topo IV | 3K9F | -8.9 |

| Gatifloxacin | Human Topoisomerase IIα | 4FM9 | -7.8 |

Note: These are representative values from various studies and the exact scores can vary depending on the docking software and parameters used.

Theoretical DNA/Enzyme Binding Studies

Beyond rigid docking, more advanced theoretical studies aim to understand the dynamic nature of ligand-receptor interactions. These studies can involve molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) calculations to provide a more detailed picture of the binding process.

Theoretical studies on the binding of fluoroquinolones to the DNA-gyrase complex have revealed the importance of a water-metal ion bridge in mediating the interaction. The fluoroquinolone molecule typically stacks against the DNA bases and forms hydrogen bonds with the enzyme. The 6-fluoro substituent is thought to contribute to favorable interactions within the binding pocket.

While specific theoretical DNA/enzyme binding studies focused solely on this compound are not prevalent in the literature, the extensive research on the broader fluoroquinolone class provides a solid foundation for understanding its likely mechanism of action at a molecular level. These computational models are crucial for rationalizing structure-activity relationships and for the design of next-generation antibiotics with improved potency and resistance profiles.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies in Vitro Focus

Elucidation of Biological Mechanisms of Action in Cellular and Enzyme Systems

The biological effects of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid and its derivatives are primarily attributed to their ability to inhibit the function of essential enzymes involved in nucleic acid replication and other cellular processes.

Inhibition of Bacterial DNA Gyrase and Eukaryotic Topoisomerase II

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The mechanism of action involves the stabilization of the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The 6-fluoro substituent on the quinoline (B57606) ring is a key pharmacophore that generally enhances the inhibitory activity against these bacterial enzymes.

Furthermore, certain quinolone derivatives have demonstrated inhibitory effects against eukaryotic topoisomerase II, an enzyme functionally similar to its bacterial counterparts. This inhibition is a critical mechanism for the anticancer activity of several compounds. Studies on derivatives such as 6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid have shown that these molecules can enhance enzyme-mediated DNA cleavage, a hallmark of topoisomerase II poisons. While direct studies on this compound are limited, the foundational quinolone-3-carboxylic acid structure is integral to this inhibitory action. The potency of this inhibition can be influenced by substituents at various positions on the quinolone ring.

Antiviral Integrase Inhibition (e.g., HIV-1 Integrase) and Metal Chelation Properties

The quinolone-3-carboxylic acid scaffold is also a recognized pharmacophore in the design of inhibitors targeting viral enzymes, notably HIV-1 integrase. This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The inhibitory mechanism of many quinolone-based integrase inhibitors involves the chelation of divalent metal ions, typically magnesium (Mg²⁺), in the enzyme's active site. This metal chelation disrupts the catalytic activity of the integrase, preventing the strand transfer reaction.

The 2-hydroxy-3-carboxylic acid moiety present in this compound provides a potential site for such metal chelation. Structure-activity relationship studies of various quinolone derivatives have underscored the importance of this chelating ability for potent anti-HIV-1 integrase activity.

Other Enzyme Inhibition Studies (e.g., TACE)

Research into the broader biological activities of quinoline derivatives has extended to their potential as inhibitors of other enzymes, such as Tumor Necrosis Factor-α Converting Enzyme (TACE). TACE is a metalloproteinase involved in the release of the pro-inflammatory cytokine TNF-α. The inhibition of TACE is a therapeutic strategy for various inflammatory diseases. While specific studies on this compound are not extensively documented in this context, the general quinoline scaffold has been explored for its TACE inhibitory potential.

Antimicrobial Research Aspects (In Vitro Efficacy)

The in vitro antimicrobial activity of quinolone derivatives is a cornerstone of their therapeutic potential.

Broad-Spectrum Antibacterial Activity Against Bacterial Pathogens (in vitro)

One of the most potent derivatives, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 1 |

These findings suggest that the 6-fluoro-quinoline-3-carboxylic acid core is a promising scaffold for developing broad-spectrum antibacterial agents.

Antifungal Activity Assessment (in vitro)

The antifungal potential of quinoline derivatives has also been investigated. The same series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids showed weak to moderate antifungal activity.

The MIC values for 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid against fungal pathogens were as follows:

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

These results indicate that while the primary strength of this class of compounds may lie in their antibacterial properties, some derivatives possess modest antifungal activity. Further structural modifications may be necessary to enhance their efficacy against fungal pathogens.

In Vitro Studies on Overcoming Antimicrobial Resistance

While specific studies focusing exclusively on this compound's ability to overcome antimicrobial resistance are not extensively detailed in available research, the broader class of fluoroquinolones, to which it belongs, is well-studied in this regard. Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. youtube.com For most gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria. youtube.com The binding of fluoroquinolones stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium. youtube.com

Derivatives of the core 6-fluoro-quinoline-3-carboxylic acid structure have been synthesized and tested to enhance antimicrobial activity. For instance, the introduction of a 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl) group resulted in a compound with potent in vitro activity against Staphylococcus aureus, E. coli, and Klebsiella pneumoniae. researchgate.netnih.gov Research into aminothiazolyl hybrids of norfloxacin, a related fluoroquinolone, showed potent activity against multidrug-resistant strains by strongly inhibiting DNA gyrase. mdpi.com The core carboxylic acid group at the C-3 position is generally considered crucial for the antimicrobial activity of fluoroquinolones. mdpi.comauctoresonline.org

Antiproliferative and Anticancer Research (In Vitro Models)

The quinoline scaffold is a significant heterocyclic structure found in numerous synthetic compounds with diverse pharmacological applications, including anticancer properties.

Differential Antiproliferation Propensities in Human Cell Lines (in vitro)

Various derivatives of the 6-fluoro-quinoline-3-carboxylic acid scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the viability of 50% of the cells. nih.gov

Studies on lipophilic fluoroquinolones have shown excellent antiproliferative activity against multiple colorectal cancer cell lines (HT29, HCT116, SW620), breast cancer lines (MCF7, T47D), and pancreatic cancer cells (PANC1), with IC50 values often below 100 µM. nih.gov For example, certain novel fluoroquinolone analogs have exhibited broad-spectrum cytotoxicity comparable to the established anticancer drug Etoposide, with some derivatives achieving significantly lower IC50 values. news-medical.net One study on functionalized synthetic fluoroquinolones reported nanomolar inhibition against Leukaemia (K562), Pancreatic (PANC-1), and Breast (MCF-7) cancer cell lines for specific derivatives. researchgate.net

Below is a table summarizing the in vitro antiproliferative activity of representative, structurally related fluoroquinolone compounds against various human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Nitro FQ (3c) | MCF7 | Breast | <50 |

| Reduced FQ (4b) | HCT116 | Colorectal | 0.84 |

| Reduced FQ (4b) | SW620, HT29 | Colorectal | <10 |

| Reduced FQ (4b) | MCF7 | Breast | <50 |

| Reduced FQ (4c) | K562 | Leukaemia | <50 |

| Reduced FQ (4c) | A549 | Lung | <50 |

| Reduced FQ (4c) | MCF7 | Breast | <50 |

| Reduced FQ (4c) | PANC1 | Pancreatic | <50 |

| Reduced FQ (4f) | MCF-7 | Breast | 0.30 |

| Reduced FQ (4f) | PANC-1 | Pancreatic | 0.11 |

| Triazolo FQ (5a) | A375 | Melanoma | <50 |

| Triazolo FQ (5f) | PC3 | Prostate | <50 |

This table is generated based on data from multiple studies on fluoroquinolone (FQ) derivatives. nih.govresearchgate.netnih.gov The specific substitutions on the core structure significantly influence the potency.

Exploration of Anticancer Mechanisms (e.g., interference with DNA replication)

The anticancer activity of fluoroquinolones is primarily attributed to their ability to target and inhibit human topoisomerase enzymes, which are critical for DNA replication and cell cycle regulation. news-medical.net This mechanism mirrors their antibacterial action but is directed toward the analogous enzymes in cancer cells. By inhibiting topoisomerase II, these compounds can induce cell cycle arrest, typically in the G2/M phase, and ultimately lead to apoptosis (programmed cell death). news-medical.net

In silico and in vitro studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest another potential mechanism involving direct DNA interaction. nih.gov These studies indicate that the compounds can bind to the A/T minor groove region of a B-DNA duplex. The interaction is facilitated by hydrogen bonds, where the carbonyl group of the quinoline structure can act as a hydrogen bond donor or acceptor with nucleic acid bases like adenine and guanine. nih.gov This binding can interfere with DNA processes and contribute to the compound's cytotoxic effects.

Antioxidant and Anti-inflammatory Mechanistic Research (In Vitro)

Radical Scavenging Activity and Redox Modulation

The antioxidant potential of quinoline derivatives has been investigated through various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common methods used for this purpose. researchgate.netmdpi.commdpi.com

Research on newly substituted anilino-fluoroquinolones revealed that certain derivatives possess significant radical scavenging capacity. nih.gov For instance, one reduced fluoroquinolone derivative (compound 4b) exhibited a DPPH radical scavenging ability comparable to that of ascorbic acid, a well-known antioxidant, with an IC50 value of 4.3 µM versus 3.4 µM for ascorbic acid. nih.gov Studies on other β-carboline alkaloids, which share structural similarities, also confirmed their efficacy as hydroxyl radical (OH) scavengers. nih.gov The presence of a hydroxy group on the quinoline ring is often associated with antioxidant activity. researchgate.net

Inhibition of Inflammatory Pathways (in vitro)

The anti-inflammatory potential of fluoroquinolone derivatives has been explored in vitro, often using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW264.7. A key indicator of inflammation is the production of nitric oxide (NO), which can be measured using the Griess assay.

In one study, a specific nitro-substituted fluoroquinolone (nitroFQ 3d) demonstrated a potent ability to scavenge NO, with an IC50 value of 27.67 µM, which was superior to the reference anti-inflammatory drug indomethacin (IC50 of 55.06 µM). nih.gov Another derivative, a triazolo-fluoroquinolone (5c), showed potency comparable to indomethacin. nih.gov This suggests that compounds based on the 6-fluoro-quinoline-3-carboxylic acid structure have the potential to modulate inflammatory pathways by inhibiting key inflammatory mediators like NO.

Metal Ion Chelation and Bioinorganic Implications

The ability of a molecule to bind to metal ions, a process known as chelation, is a critical aspect of its potential biological activity. This is particularly relevant for compounds that may interact with metalloenzymes or disrupt metal homeostasis in biological systems. The quinolone scaffold, particularly with hydroxyl and carboxyl functional groups, presents a structural motif conducive to metal ion coordination. However, detailed, quantitative experimental data on the chelation properties of this compound with various transition metal ions is not extensively available in the public scientific literature.

Quantitative Characterization of Chelation Properties with Transition Metal Ions (e.g., Fe²⁺, Fe³⁺, Mg²⁺, MoO₄²⁻)

Comprehensive searches of scientific databases did not yield specific studies detailing the quantitative characterization of the chelation of this compound with iron (Fe²⁺, Fe³⁺), magnesium (Mg²⁺), or molybdate (MoO₄²⁻). While the broader class of quinolones and hydroxyquinolines are recognized for their metal-chelating capabilities, specific stability constants and binding affinities for this particular fluorinated derivative have not been reported.

Generally, the chelation potential of related hydroxyquinoline compounds for iron is a subject of significant research interest. For instance, various 8-hydroxyquinoline (B1678124) derivatives have been investigated as potent iron chelators. The binding of these molecules to iron is often strong, influencing iron-dependent biological processes. The activity of some quinolone-based antibacterial agents has been observed to be modulated by the presence of metal ions, suggesting the formation of metal-quinolone complexes.

A study on a related isomer, 8-hydroxyquinoline-2-carboxylic acid, has explored its interaction with molybdate, indicating the potential for quinoline carboxylic acids to act as "molybdophores," molecules that can bind and transport molybdenum. This suggests that the structural motifs present in this compound could theoretically facilitate interaction with molybdate, although empirical data is lacking.

Interactive Data Table: Hypothetical Chelation Properties

Without specific experimental data, the following table is a hypothetical representation of how such data would be presented. The values are for illustrative purposes only and are not based on actual measurements for this compound.

| Metal Ion | Stability Constant (log K) | Stoichiometry (Metal:Ligand) |

| Fe³⁺ | Not Determined | Not Determined |

| Fe²⁺ | Not Determined | Not Determined |

| Mg²⁺ | Not Determined | Not Determined |

| MoO₄²⁻ | Not Determined | Not Determined |

Investigation of Metallophore-like Behavior in Model Biological Systems

The concept of metallophore-like behavior involves a molecule's ability to bind and transport metal ions, akin to naturally occurring siderophores which are small, high-affinity iron-chelating compounds secreted by microorganisms. An investigation into the metallophore-like behavior of this compound would require specific in vitro studies. Such studies would typically involve assessing its ability to sequester metal ions from the environment and facilitate their uptake or transport across model biological membranes.

Currently, there are no specific published research findings that investigate the metallophore-like properties of this compound. Research on the related compound, 8-hydroxyquinoline-2-carboxylic acid, has proposed a potential role as a siderophore due to its iron-chelating properties and its presence in certain biological systems. This suggests that other isomers, such as the 6-fluoro derivative, could warrant investigation for similar activities. However, without direct experimental evidence, any assertion of metallophore-like behavior for this compound remains speculative.

Design and Synthesis of Advanced Derivatives and Hybrid Molecules

Strategic C-3 Carboxylic Acid Modifications and Bioisosteric Replacements

The carboxylic acid moiety at the C-3 position of the quinolone ring is a critical determinant of the biological activity of fluoroquinolones. However, its acidic nature can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability. To address these limitations, researchers have explored strategic modifications and bioisosteric replacements.

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The replacement of a carboxylic acid with a suitable bioisostere can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining or even enhancing its therapeutic activity.

One of the most widely employed bioisosteres for the carboxylic acid group is the tetrazole ring . Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are metabolically stable and possess a pKa value similar to that of carboxylic acids, allowing them to exist in an ionized form at physiological pH. nih.govrug.nl This similarity in acidity allows the tetrazole ring to mimic the interactions of the carboxylic acid with biological targets. cambridgemedchemconsulting.com The replacement of the carboxylic acid with a tetrazole has the potential to increase lipophilicity and bioavailability, thereby improving the drug-like properties of the parent compound. nih.gov

Another approach to modifying the C-3 position is the synthesis of carboxamide derivatives . By converting the carboxylic acid to an amide, the polarity of the molecule can be modulated, which can influence its ability to cross biological membranes. The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, for instance, has been explored for potential anticancer activity. mdpi.com Similarly, the synthesis and biological evaluation of 2-substituted quinoline (B57606) 6-carboxamides have been investigated for their potential as mGluR1 antagonists. nih.gov

These strategic modifications of the C-3 carboxylic acid group highlight the importance of this position in fine-tuning the pharmacological profile of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid derivatives.

Development of Fluoroquinoline Derivatives with Altered Substituent Patterns for Targeted Biological Activity

The biological activity of fluoroquinolones can be significantly influenced by the nature and position of substituents on the quinoline ring. Researchers have extensively investigated the impact of altering these substituent patterns to develop derivatives with targeted biological activities, including enhanced antibacterial potency and novel therapeutic applications.

The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, markedly improving antimicrobial activity by increasing both cell penetration and gyrase inhibition compared to non-fluorinated analogs. karger.com Further modifications at other positions have been shown to modulate the activity spectrum and potency.

Substitutions at the C-7 and C-8 positions have proven to be particularly fruitful areas of investigation. The nature of the substituent at C-7 can control the spectrum of antibacterial activity, cell permeability, and pharmacokinetic properties. karger.com For example, the incorporation of a piperazine (B1678402) ring at C-7 is a common strategy to enhance antibacterial efficacy. karger.com Modifications at the C-8 position can also influence pharmacokinetics and broaden the spectrum of activity. karger.com For instance, a C-8-methoxy group has been shown to improve the bacteriostatic action against certain mycobacterial strains. asm.org

A systematic structure-activity relationship (SAR) analysis is crucial in guiding the design of new derivatives. By synthesizing a series of compounds with varied substituents and evaluating their biological activity, researchers can identify key structural features that contribute to the desired therapeutic effect. For example, a study on hexahydrocyclopenta[c]quinoline derivatives as allosteric inhibitors of CDK2 and EGFR elucidated important SARs by docking synthesized compounds into the allosteric pocket of the enzymes. nih.gov Similarly, SAR studies of semi-synthetically modified fusicoccins have provided insights into their stabilization effect on 14-3-3-phospholigand interactions. nih.gov

The synthesis of novel derivatives often involves multi-step reaction sequences. For example, a convenient synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a fluoroquinolone precursor, has been developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com The synthesis of novel 6-hydroxyquinolinone derivatives bearing different side chains has also been reported to explore their antimicrobial potential. nih.gov

The following table provides examples of how different substituent patterns on the quinolone core can influence biological activity.

| Derivative Class | Key Substituent Modification | Observed Biological Activity |

| 7-Substituted-6-fluoroquinolones | Halogen or acetylated piperazinyl at C-7 | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria. researchgate.netnih.gov |

| C-8 Substituted Fluoroquinolones | Methoxy (B1213986) or bromo group at C-8 | Increased bacteriostatic and lethal activities against M. bovis BCG. asm.org |

| 6-Hydroxyquinolinone Derivatives | Various side chains | Potent antibacterial and antifungal agents. nih.gov |

| 2-Substituted Quinoline-6-carboxamides | Amino and methoxy groups at C-2 | mGluR1 antagonistic activities. nih.gov |

These examples underscore the power of synthetic chemistry to create a diverse array of fluoroquinolone derivatives with tailored biological profiles.

Prodrug Strategies to Enhance Intracellular Delivery and Modulate Activity

A significant challenge in drug development is ensuring that the active compound reaches its intracellular target in sufficient concentrations to exert a therapeutic effect. Prodrug strategies offer an effective solution to overcome issues of poor permeability and to achieve targeted drug delivery. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov

For fluoroquinolones, which often target intracellular enzymes like DNA gyrase, enhancing intracellular accumulation is paramount. The polar nature of the carboxylic acid group can hinder passage through the lipid-rich cell membranes of bacteria. Masking this polar functionality through the formation of a prodrug can significantly improve cell permeability. nih.govresearchgate.net

Ester prodrugs represent a classic and widely used approach to enhance the lipophilicity of drugs containing carboxylic acid or hydroxyl groups. nih.govnih.gov By converting the carboxylic acid of this compound into an ester, the charge at physiological pH is masked, facilitating passive diffusion across cell membranes. researchgate.net Once inside the cell, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid. nih.gov This strategy has been successfully employed to improve the oral absorption of various poorly permeable compounds. nih.govrutgers.edu

Phosphate (B84403) prodrugs offer another viable strategy, particularly for improving the aqueous solubility of a drug, which can be beneficial for certain formulations. nih.gov A phosphoric acid moiety is attached to the parent drug, and upon administration, alkaline phosphatase enzymes present throughout the body can cleave the phosphate group to release the active drug. nih.govrjsocmed.com Neutral phosphate prodrugs have been shown to have rapid diffusion ability through the plasma membrane. nih.gov

The design of prodrugs can also incorporate targeting moieties to direct the drug to specific cells or tissues. researchgate.net This can be achieved by attaching the drug to a molecule that is recognized by a specific transporter or receptor on the target cell. mdpi.com For example, antibacterial prodrugs and conjugates have shown promise in circumventing resistance mechanisms by directly delivering the antibiotic to the site of infection or to specific bacterial species. nih.gov

The following table summarizes key prodrug strategies and their intended effects on fluoroquinolone delivery.

| Prodrug Strategy | Modification | Mechanism of Action | Intended Outcome |

| Ester Prodrugs | Conversion of the C-3 carboxylic acid to an ester. | Increased lipophilicity masks the negative charge, facilitating passive diffusion across cell membranes. Intracellular esterases cleave the ester to release the active drug. nih.govresearchgate.net | Enhanced cell permeability and increased intracellular concentration of the active fluoroquinolone. nih.govrutgers.edu |

| Phosphate Prodrugs | Attachment of a phosphate group to a hydroxyl moiety. | Increased aqueous solubility. Cleavage by alkaline phosphatases releases the active drug. nih.govrjsocmed.com | Improved bioavailability and potential for targeted delivery to tissues with high phosphatase activity. |

| Targeted Conjugates | Covalent linkage to a targeting moiety (e.g., siderophore, peptide). | Recognition by specific bacterial uptake systems or cell surface receptors. nih.gov | Selective delivery to the site of infection, overcoming resistance mechanisms and reducing off-target effects. nih.gov |

These prodrug approaches represent a sophisticated means of optimizing the therapeutic potential of this compound derivatives by ensuring they can effectively reach their intracellular targets.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. For 6-fluoro-2-hydroxyquinoline-3-carboxylic acid, these computational tools offer a powerful strategy to accelerate the design of new analogues with enhanced biological activities and optimized physicochemical properties.

Future research should focus on developing sophisticated quantitative structure-activity relationship (QSAR) models powered by machine learning algorithms. plos.org By training these models on datasets of known quinoline (B57606) derivatives and their biological activities, it is possible to predict the efficacy of novel, computationally designed analogues of this compound. researchgate.netgithub.io Deep learning methods, for instance, have already shown promise in predicting the activity of aminoquinoline drugs. nih.gov These models can analyze complex, high-dimensional data to identify subtle structural features that govern a compound's bioactivity. github.io

Generative AI models can be employed to explore a vast chemical space and propose novel derivatives of the parent compound that are tailored for specific biological targets. researchgate.net These models can learn the underlying rules of chemical synthesis and molecular interactions to generate structures with a high likelihood of possessing desired therapeutic effects. researchgate.net Furthermore, machine learning can predict the reactive sites for chemical modifications, guiding more efficient and targeted synthesis of new compounds. researchgate.net

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Rapidly screen virtual libraries of derivatives to identify candidates with high predicted activity, reducing the need for extensive initial laboratory synthesis and testing. plos.org |

| Generative Design | Propose novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets. researchgate.net |

| Active Site Prediction | Guide synthetic chemists in modifying the molecule at positions most likely to enhance biological activity or improve pharmacokinetic properties. researchgate.net |

| Pharmacokinetic/Toxicity Prediction | Computationally assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives early in the design phase. |

Development of Novel Bioconjugation Strategies for Targeted Delivery

The therapeutic efficacy of a potent molecule like this compound can be significantly enhanced by ensuring it reaches its intended biological target with high specificity, thereby minimizing off-target effects. Developing novel bioconjugation strategies is a key future direction to achieve this.

One promising avenue is the development of antibody-drug conjugates (ADCs). nih.gov In this approach, a highly potent derivative of this compound could be attached to a monoclonal antibody that specifically recognizes a surface antigen on diseased cells, such as cancer cells. The carboxylic acid group on the quinoline scaffold provides a convenient handle for conjugation to the antibody via a linker. Research should focus on designing linkers that are stable in circulation but release the active drug payload upon internalization into the target cell. nih.gov Quinoline-based compounds, such as camptothecin analogues, are already utilized as payloads in FDA-approved ADCs. nih.gov

Another area of exploration is the conjugation of the compound to other targeting moieties, such as peptides, aptamers, or small molecules that bind to specific cell surface receptors. nih.gov For instance, conjugating the quinoline derivative to a peptide that targets a receptor overexpressed in tumor vasculature could enhance its anti-angiogenic potential. Furthermore, the development of quinoline-heterocyclic hybrids has shown to be a successful strategy for creating anticancer agents with diverse mechanisms of action. ekb.egnih.gov

| Bioconjugation Strategy | Targeting Moiety | Potential Application |

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Targeted cancer therapy |

| Peptide-Drug Conjugate | Targeting Peptide | Anti-angiogenic therapy, targeted delivery to specific tissues |

| Aptamer-Drug Conjugate | Nucleic Acid Aptamer | High-specificity cell targeting |

| Small Molecule-Drug Conjugate | Receptor-specific Small Molecule | Enhanced uptake by specific cell types |

Exploration of this compound as a Chemical Probe for Undiscovered Biological Targets

The intrinsic properties of the quinoline scaffold, particularly its fluorescence capabilities, make this compound and its derivatives excellent candidates for development as chemical probes. crimsonpublishers.com These probes can be instrumental in identifying new biological targets and elucidating complex cellular pathways.

Future research should focus on synthesizing derivatives of this compound that can act as fluorescent probes for bio-imaging. crimsonpublishers.com By modifying the core structure with specific functional groups, it is possible to create probes that selectively bind to certain biomolecules or localize within specific cellular compartments. For example, quinoline-based probes have been successfully developed for the selective detection of copper ions and for real-time monitoring of cysteine in glioma cells. rsc.orgnih.gov This suggests the potential to design probes based on the this compound scaffold for other important biological analytes.

Furthermore, the compound can be functionalized to create "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with its specific target. This approach provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments. crimsonpublishers.com Such probes could be used to screen for new protein-ligand interactions, identify novel enzyme substrates, or visualize dynamic processes within living cells. The development of quinoline-based probes for detecting reactive oxygen species (ROS) and imaging lipid droplets highlights the versatility of this scaffold. crimsonpublishers.com

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Single-Molecule Techniques

A deep understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced biophysical techniques can provide unprecedented insights into the kinetics and dynamics of these interactions.